3-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS No.: 1255777-48-0
Cat. No.: VC2823361
Molecular Formula: C14H12N2O2S
Molecular Weight: 272.32 g/mol
* For research use only. Not for human or veterinary use.
![3-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione - 1255777-48-0](/images/structure/VC2823361.png)
Specification
CAS No. | 1255777-48-0 |
---|---|
Molecular Formula | C14H12N2O2S |
Molecular Weight | 272.32 g/mol |
IUPAC Name | 3-(3,5-dimethylphenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C14H12N2O2S/c1-8-5-9(2)7-10(6-8)16-13(17)12-11(3-4-19-12)15-14(16)18/h3-7H,1-2H3,(H,15,18) |
Standard InChI Key | HYERWJAVNYVJGQ-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)NC2=O)C |
Canonical SMILES | CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)NC2=O)C |
Introduction
Chemical Structure and Identification
3-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is an organic compound characterized by a thieno[3,2-d]pyrimidine core structure with a 3,5-dimethylphenyl substituent. The compound is registered with CAS number 1255777-48-0 . Its unique molecular structure consists of a thiophene ring fused with a pyrimidine ring, creating a bicyclic heterocyclic system that serves as the scaffold for further functionalization. The 3,5-dimethylphenyl group attached to the nitrogen atom of the pyrimidine ring contributes to the compound's specific chemical properties and potential biological activities.
The compound can be uniquely identified through its InChI key: HYERWJAVNYVJGQ-UHFFFAOYSA-N . This standardized identifier allows for precise cross-referencing across chemical databases and literature.
Physical and Chemical Properties
The detailed physicochemical properties of 3-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione are essential for understanding its behavior in various applications and experimental settings.
Basic Physical Properties
The compound features two nitrogen atoms, two oxygen atoms, and one sulfur atom within its structure, contributing to its potential for hydrogen bonding and other intermolecular interactions that may influence its solubility, stability, and binding affinity in biological systems.
Chemical Reactivity
While specific reactivity data is limited in the available search results, the thieno[3,2-d]pyrimidine-2,4-dione core structure typically exhibits reactivity characteristic of heterocyclic compounds. The pyrimidine-2,4-dione (uracil-like) portion of the molecule contains two carbonyl groups that can participate in hydrogen bonding. The thiophene ring provides an electron-rich system that can participate in various chemical transformations.
Supplier | Catalog Number | Purity | Status | Storage Recommendations |
---|---|---|---|---|
abcr GmbH | AB372699 | 90% | Available | Not specified |
CymitQuimica | 10-F728092 | 90% | Discontinued | Not specified |
AK Scientific | 3181DH | 95% | Available | Store long-term in a cool, dry place |
The compound is primarily marketed for research purposes, with suppliers explicitly noting that their products are "intended for lab use only" . The highest available purity appears to be 95% from AK Scientific .
Structural Analogs and Related Compounds
Several structural analogs of 3-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione have been reported, differing in the substituent patterns or additional functional groups.
Key Structural Analogs
Compound | CAS Number | Structural Difference | Notes |
---|---|---|---|
3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | 1255782-84-3 | Dimethyl groups at 2,5-positions on phenyl ring instead of 3,5-positions | Different regional isomer |
3-(3,5-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione | Not specified | Additional 2-fluorophenylmethyl group at N-1 position | More complex derivative with additional substituent |
These structural analogs demonstrate the versatility of the thieno[3,2-d]pyrimidine scaffold for chemical modifications. Such modifications can significantly alter the compounds' physical properties, binding characteristics, and biological activities, potentially leading to improved pharmacological profiles.
Synthesis and Chemical Characterization
Characterization of such compounds typically involves:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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Mass spectrometry
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Elemental analysis
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Infrared spectroscopy
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X-ray crystallography (for solid-state structure confirmation)
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